3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound belonging to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, along with various substituents, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring, followed by the introduction of the pyridine ring and subsequent functionalization to introduce the sulfonamide group. Key steps may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.
Pyridine Ring Introduction: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine moiety to the triazole ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or block receptor sites to prevent the binding of natural ligands.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridine Derivatives: Compounds with similar triazole-pyridine structures, such as triazolopyrazines and triazolothiadiazines, share some chemical and biological properties.
Sulfonamide Derivatives: Other sulfonamide-containing compounds, like sulfa drugs, exhibit similar antimicrobial activities.
Uniqueness
3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological targets makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-2-20-23-24-21-19(12-7-13-25(20)21)29(27,28)26(18-10-4-3-5-11-18)15-16-8-6-9-17(22)14-16/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRIVUMHFXQPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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